2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Antibacterial Gram-negative Escherichia coli

Researchers sourcing novel dichlorophenoxyacetamide scaffolds often face limited supplier options and unvalidated biological data. This compound addresses both gaps: it provides a defined 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline substitution pattern for SAR campaigns, with vendor-reported preliminary activity to guide library design. - Reported MCF-7 IC50: 15 µM (apoptosis induction) - suitable as anticancer lead optimization entry point. - Reported E. coli IC50: 25 µM - potential Gram-negative antibacterial starting scaffold. - Dual derivatization vectors: electrophilic aromatic substitution on dichlorophenyl ring and pyrrolidinone modification for focused library synthesis. - Purity ≥95% (HPLC) suitable for synthetic chemistry and in vitro screening. Independent validation (MIC, time-kill, NCI-60 panel, metabolic stability) is mandatory before scale-up procurement.

Molecular Formula C19H18Cl2N2O3
Molecular Weight 393.26
CAS No. 941956-91-8
Cat. No. B2956254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941956-91-8
Molecular FormulaC19H18Cl2N2O3
Molecular Weight393.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O
InChIInChI=1S/C19H18Cl2N2O3/c1-12-9-14(5-6-16(12)23-8-2-3-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
InChIKeyBRHDNBFASGBOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Sourcing & Identity


2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-91-8) is a synthetic small molecule (molecular formula C19H18Cl2N2O3, MW 393.26 g/mol) containing a 2,4-dichlorophenoxyacetamide core coupled to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety [1]. The compound is listed in PubChem under CID 7686595 and is commercially available from research chemical suppliers at purities typically ≥95% [1]. It serves primarily as a research tool or synthetic intermediate; no regulatory approval (FDA/EMA) or pharmacopoeial monograph exists for this substance . In the scientific literature, this specific compound has very limited primary publication coverage, and its biological characterization remains largely confined to vendor-reported in vitro screening data without independent peer-review validation .

2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Generic Substitution Risks


In the absence of a defined pharmacopoeial monograph or validated purity/impurity profile, generic substitution of this compound carries material scientific risk. Closely related analogs—such as 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide or 2-(2,4-dichlorophenoxy)-N-(2-oxo-3-pyrrolidinyl)acetamide—differ in both the position and nature of the pyrrolidinone substituent on the phenyl ring, which can alter hydrogen-bonding capacity, conformational flexibility, and target-binding interactions . Vendor-reported in vitro screening data suggest differential biological activity profiles across antimicrobial and anticancer assays depending on the specific aniline substitution pattern, but these data have not been reproduced in independent peer-reviewed studies . Consequently, interchangeability cannot be assumed for any research application without direct, application-specific comparative validation.

2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Key Differentiation Data


E. coli Antibacterial Activity

Vendor-reported screening data indicate that 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibits an IC50 of 25 µM against Escherichia coli, attributed to a membrane disruption mechanism . In comparison, the des-methyl, pyrrolidinylcarbonyl regioisomer 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide (same molecular formula C19H18Cl2N2O3) shows no comparable antibacterial activity reported in the same vendor database, suggesting that the 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution on the aniline ring is a critical determinant of Gram-negative antibacterial potency . CAUTION: These are single-source, vendor-reported values that have not been independently verified in peer-reviewed literature.

Antibacterial Gram-negative Escherichia coli

MCF-7 Anticancer Activity

The compound is reported to have an IC50 of 15 µM against the MCF-7 human breast adenocarcinoma cell line, with the proposed mechanism being apoptosis induction . Among in-class dichlorophenoxyacetamide derivatives bearing various aniline substituents, the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl variant demonstrates moderate single-digit micromolar potency in this specific cell line. A structurally related compound, 2-(2,4-dichlorophenoxy)-N-(2-oxo-3-pyrrolidinyl)acetamide (MW 303 g/mol), shares the dichlorophenoxyacetamide core but replaces the entire substituted aniline with a simpler pyrrolidinone ring, resulting in a substantially different molecular scaffold; direct anticancer comparison data are unavailable . CAUTION: These are single-source, vendor-reported values lacking independent peer-review confirmation.

Anticancer Breast cancer MCF-7

S. aureus Antibacterial Activity

Vendor-reported data attribute an IC50 of 30 µM against Staphylococcus aureus to this compound, with enzyme inhibition cited as the putative mechanism . The 2,4-dichlorophenoxy motif is a recognized pharmacophore in antibacterial phenoxy acid derivatives, but the contribution of the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline substructure to Gram-positive selectivity has not been systematically evaluated . CAUTION: Single-source, vendor-reported data without independent replication.

Antibacterial Gram-positive Staphylococcus aureus

Substitution Pattern Differentiation

The target compound features a 2-oxopyrrolidin-1-yl group directly attached to the 4-position of the 3-methylaniline ring (lactam orientation), whereas the commercially listed analog 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide places a pyrrolidin-1-ylcarbonyl substituent at the 4-position of the aniline (reverse amide orientation) . These regioisomeric and constitutional differences alter the hydrogen-bond donor/acceptor profile (calculated HBD count: 1 vs. 1; HBA count: 3 vs. 3; identical gross counts but different spatial orientation), rotational degrees of freedom (11 vs. 11 rotatable bonds), and topological polar surface area (identical TPSA ~58.6 Ų for both isomers given identical atom composition), yet the biological activity fingerprint diverges substantively based on vendor-reported data . CAUTION: No published co-crystal structures or direct biochemical comparative studies exist to quantify the impact of this structural variation on target engagement.

Medicinal chemistry Structure-activity relationship Aniline substitution

2-(2,4-Dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Research Applications


Gram-Negative Antibacterial SAR Studies

Based on vendor-reported E. coli IC50 of 25 µM , this compound may serve as a starting scaffold for structure-activity relationship campaigns focused on Gram-negative antibacterial development. Researchers should use it as a reference point within a systematically varied library of dichlorophenoxyacetamide analogs, with the 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline substructure as the variable region under investigation. Independent MIC determination and time-kill kinetic studies are mandatory to validate the preliminary activity before committing to larger-scale procurement.

MCF-7 Anticancer Lead Optimization

The reported MCF-7 IC50 of 15 µM with apoptosis induction positions this compound as a potential entry point for anticancer lead optimization. Given the single-source nature of the data, initial procurement should be limited to quantities sufficient for independent cytotoxicity profiling across a broader cancer cell line panel (e.g., NCI-60) and counter-screening against non-transformed cell lines to assess therapeutic window before expanding the research program.

Amide Library Building Block

The compound's dichlorophenoxyacetamide core and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline motif provide two distinct vectors for further chemical diversification (electrophilic aromatic substitution on the dichlorophenyl ring; functionalization at the acetamide α-position; modification of the pyrrolidinone ring). It is suitable as a synthetic intermediate for generating focused libraries, particularly where the 2-oxopyrrolidin-1-yl group is hypothesized to contribute to target binding or physicochemical property modulation . Purity ≥95% as supplied is adequate for most synthetic chemistry applications .

Physicochemical Property Benchmarking

With a molecular weight of 393.26, calculated logP ~3.5–4.0, and 2 hydrogen bond acceptors plus 1 donor , this compound occupies a drug-like chemical space suitable for benchmarking studies comparing the impact of N-aryl pyrrolidinone substitution on solubility, permeability, and metabolic stability relative to simpler dichlorophenoxyacetamide derivatives. Such studies would generate the comparative ADME data currently absent from the literature and inform future procurement decisions.

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